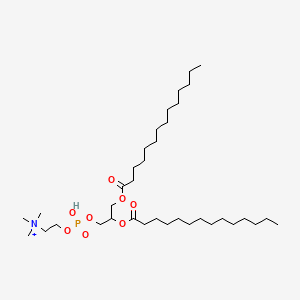
DMPC;L-beta,gamma-Dimyristoyl-alpha-lecithin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-beta,gamma-Dimyristoyl-alpha-lecithin is synthesized from sn-glycero-3-phosphocholine using Steglich esterification . The process involves the reaction of sn-glycero-3-phosphocholine with myristic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis of L-beta,gamma-Dimyristoyl-alpha-lecithin involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization from ethyl acetate and acetone to achieve high purity . The final product is often obtained as a white to off-white powder with a purity of over 96% .
Análisis De Reacciones Químicas
Types of Reactions
L-beta,gamma-Dimyristoyl-alpha-lecithin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: As mentioned earlier, esterification involves the reaction with myristic acid in the presence of DCC and DMAP.
Major Products Formed
The major products formed from these reactions include glycerophosphocholine and myristic acid derivatives .
Aplicaciones Científicas De Investigación
L-beta,gamma-Dimyristoyl-alpha-lecithin has a wide range of applications in scientific research:
Mecanismo De Acción
L-beta,gamma-Dimyristoyl-alpha-lecithin exerts its effects by integrating into lipid bilayers and altering their physical properties . It can modulate membrane fluidity and permeability, which in turn affects the function of membrane-associated proteins and receptors . The compound’s ability to form stable emulsions also makes it useful in drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with similar properties but a higher melting temperature.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Similar to DPPC but with even higher melting temperature.
Uniqueness
L-beta,gamma-Dimyristoyl-alpha-lecithin is unique due to its lower melting temperature compared to DPPC and DSPC, making it more suitable for studies at physiological temperatures . Its ability to form stable emulsions also distinguishes it from other phospholipids .
Propiedades
Fórmula molecular |
C36H73NO8P+ |
|---|---|
Peso molecular |
678.9 g/mol |
Nombre IUPAC |
2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/p+1 |
Clave InChI |
CITHEXJVPOWHKC-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















